L-Lysyl-L-methionyl-L-seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-methionyl-L-seryl-L-valine is a peptide composed of four amino acids: lysine, methionine, serine, and valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-methionyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-methionyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can react with amino groups under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: N-substituted derivatives of the peptide.
Scientific Research Applications
L-Lysyl-L-methionyl-L-seryl-L-valine has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysyl-L-methionyl-L-seryl-L-valine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate signaling pathways, influence cellular processes, or act as a substrate for enzymatic reactions. The presence of lysine, methionine, serine, and valine residues contributes to its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-methionyl-L-seryl-L-alanine
- L-Lysyl-L-methionyl-L-seryl-L-leucine
- L-Lysyl-L-methionyl-L-seryl-L-isoleucine
Uniqueness
L-Lysyl-L-methionyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of valine, a branched-chain amino acid, may influence the peptide’s hydrophobicity and structural stability compared to similar peptides with different amino acids.
Properties
CAS No. |
798540-73-5 |
---|---|
Molecular Formula |
C19H37N5O6S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H37N5O6S/c1-11(2)15(19(29)30)24-18(28)14(10-25)23-17(27)13(7-9-31-3)22-16(26)12(21)6-4-5-8-20/h11-15,25H,4-10,20-21H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
BLHOWZOVMNBLQI-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.